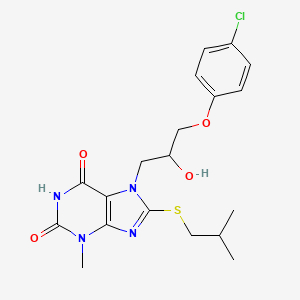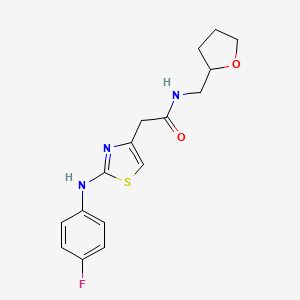
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis of novel acetamide derivatives, including thiazole and thiadiazole analogs, for their potential biological activities. For instance, derivatives synthesized for anti-inflammatory activities showed significant results, highlighting the potential of such compounds in developing therapeutic agents (Sunder & Maleraju, 2013). Similarly, studies on derivatives for antitumor activities revealed considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The synthesis of sulfide and sulfone derivatives of thiazole-containing compounds has been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013). This research indicates the potential for developing new antimicrobial agents based on thiazole acetamide derivatives.
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been examined for their antioxidant activity, demonstrating that such compounds can exhibit significant antioxidant properties. This suggests their utility in studying oxidative stress-related diseases or in the development of antioxidant therapies (Chkirate et al., 2019).
Chemical Synthesis and Optoelectronic Properties
Chemical Synthesis
The chemical synthesis of thiazole and thiadiazole derivatives has been a key focus, with methodologies developed to create a variety of compounds with potential biological or optoelectronic applications. This includes exploring the synthesis of compounds with local anesthetic activity (Badiger, Khan, Kalashetti, & Khazi, 2012) and the development of heterocyclic compounds with varied biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).
Optoelectronic Applications
Thiazole-based compounds have been explored for their optoelectronic properties, particularly in the context of conducting polymers. Studies on thiazole-containing polythiophenes have investigated their potential in applications such as light-emitting diodes or photovoltaic cells (Camurlu & Guven, 2015).
特性
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-11-3-5-12(6-4-11)19-16-20-13(10-23-16)8-15(21)18-9-14-2-1-7-22-14/h3-6,10,14H,1-2,7-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHFYJLZIFXKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
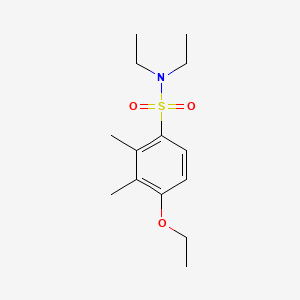
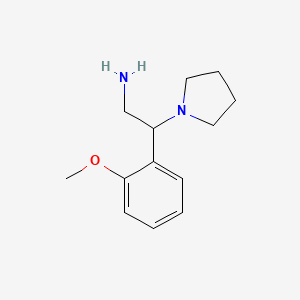
![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)

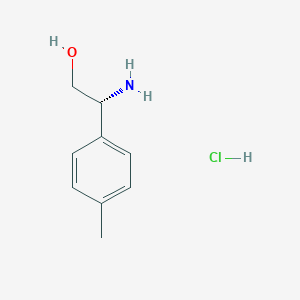
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
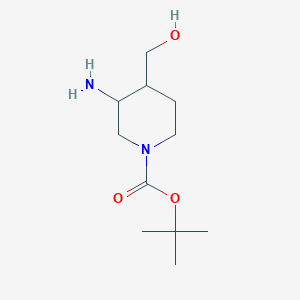

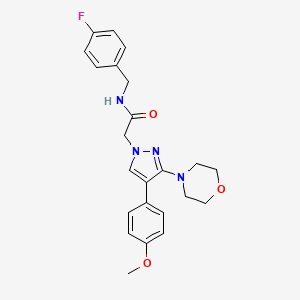
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
